![molecular formula C16H23N3OS B2398944 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide CAS No. 556055-41-5](/img/structure/B2398944.png)
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide
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Description
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MBZS and is a benzimidazole derivative.
Scientific Research Applications
- The compound’s benzimidazole and benzodiazole moieties suggest potential anticancer activity. Researchers have explored its effects on cancer cell lines, investigating mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth .
- The sulfur-containing group in the compound may contribute to its antimicrobial activity. Researchers have examined its effects against bacteria, fungi, and parasites .
- Benzimidazole derivatives often exhibit neuroprotective properties. Researchers could explore this compound’s ability to mitigate neurodegenerative diseases or enhance cognitive function .
- Benzimidazole-based compounds have been investigated for their anti-inflammatory potential. Researchers could assess whether this compound modulates inflammatory pathways or cytokine production .
- The sulfur atom in the compound’s thiol group may act as a metal-binding site. Researchers could explore its chelating properties and potential applications in metal-ion sensing or catalysis .
- The lipophilic propan-2-yl groups could facilitate drug delivery. Researchers might investigate its use as a carrier for poorly soluble drugs or targeted delivery to specific tissues .
Anticancer Potential
Antimicrobial Properties
Neuroprotective Effects
Anti-inflammatory Activity
Metal Chelation and Coordination Chemistry
Drug Delivery Systems
properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-10(2)19(11(3)4)15(20)9-21-16-17-13-7-6-12(5)8-14(13)18-16/h6-8,10-11H,9H2,1-5H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTPCNVRVFSJAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N(C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide |
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